(S,R)-isotetrandrine hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C38H43ClN2O6 |
|---|---|
Molecular Weight |
659.2 g/mol |
IUPAC Name |
(1S,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene;hydrochloride |
InChI |
InChI=1S/C38H42N2O6.ClH/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34;/h7-12,19-22,29-30H,13-18H2,1-6H3;1H/t29-,30+;/m0./s1 |
InChI Key |
RJAXUPVPTQWJKH-XCCPJCIBSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC.Cl |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC.Cl |
Origin of Product |
United States |
Natural Occurrence and Botanical Origins of Bisbenzylisoquinoline Alkaloids
Bisbenzylisoquinoline alkaloids are a large and structurally diverse group of natural products, with over 500 identified members. nih.govbohrium.com These compounds are predominantly found in a number of plant families, most notably the Menispermaceae, Berberidaceae, Monimiaceae, and Ranunculaceae. wikipedia.org In fact, approximately 30 plant species are known to contain these alkaloids, with a significant majority—over 70%—being native to Asia, where they have a long history of use in traditional medicine. ontosight.ai
Isotetrandrine (B1672621) itself has been identified in several plant species, including Atherosperma moschatum and Berberis stolonifera. nih.gov The bisbenzylisoquinoline alkaloids are considered the largest group within the broader category of isoquinoline (B145761) alkaloids. wikipedia.org They are formed in plants through a series of complex biosynthetic reactions. ontosight.ai
| Plant Family | Notable Genera Containing Bisbenzylisoquinoline Alkaloids |
| Menispermaceae | Menispermum, Cocculus oup.com |
| Berberidaceae | Berberis wikipedia.orgontosight.ai |
| Monimiaceae | Not specified in provided results |
| Ranunculaceae | Thalictrum wikipedia.org |
Stereochemical Significance of S,r Isotetrandrine in Chemical and Biological Contexts
Total Synthesis Approaches to the Bisbenzylisoquinoline Scaffold
The synthesis of bisbenzylisoquinoline alkaloids like (S,R)-isotetrandrine is a complex undertaking that has been approached through various innovative strategies. These methods focus on the construction of the core molecular framework, which consists of two benzylisoquinoline units linked by ether bridges.
Classical Multi-step Synthetic Strategies
A notable example of a classical approach involves a multi-step sequence beginning with readily available starting materials. For instance, the synthesis of the tetrahydroisoquinoline core can be achieved through a series of reactions including protection of functional groups, condensation reactions, and cyclizations. arkat-usa.org These multi-step syntheses, though often arduous, have been instrumental in providing access to these complex natural products and confirming their structures. nih.gov
Modular Synthetic Techniques for Isoquinoline (B145761) Units
More contemporary approaches have shifted towards modular strategies, which offer greater flexibility and efficiency. nih.govnih.gov These methods involve the separate synthesis of the key isoquinoline building blocks, which are then coupled together in the later stages of the synthesis. This convergent approach allows for the independent modification of each unit, facilitating the synthesis of a diverse range of analogues. rsc.orgresearchgate.net
One powerful modular technique involves the use of catalytic enolate arylation in a one-pot, multi-component reaction to construct substituted isoquinolines. nih.govnih.gov This method combines a methyl ketone, an aryl bromide, an electrophile, and ammonium (B1175870) chloride to generate the isoquinoline core in high yields. nih.govnih.gov The ability to vary the ketone and aryl bromide components allows for the regioselective synthesis of a wide array of polysubstituted isoquinolines, providing a versatile platform for the synthesis of complex alkaloids. nih.gov
| Parameter | Description | Reference |
| Strategy | Modular Synthesis | nih.govnih.gov |
| Key Reaction | Palladium-catalyzed α-arylation | nih.gov |
| Components | Methyl ketone, aryl bromide, electrophile, ammonium chloride | nih.gov |
| Advantage | High yield, regiocontrol, one-pot procedure | nih.gov |
Key Organic Reactions in (S,R)-Isotetrandrine Synthesis
The construction of the bisbenzylisoquinoline scaffold of (S,R)-isotetrandrine relies on a toolbox of powerful organic reactions. Two of the most critical transformations are the Pictet-Spengler condensation for forming the tetrahydroisoquinoline rings and the Ullmann coupling for creating the diaryl ether linkages.
The Pictet-Spengler reaction is a cornerstone in the synthesis of isoquinoline alkaloids. organicreactions.orgwikipedia.orgnumberanalytics.com It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. organicreactions.orgwikipedia.org The reaction proceeds through the formation of an electrophilic iminium ion, which is then attacked by the electron-rich aromatic ring. wikipedia.org
In the context of (S,R)-isotetrandrine synthesis, N-acyl Pictet-Spengler condensations are particularly useful. rsc.orgresearchgate.net The N-acyl group enhances the electrophilicity of the intermediate, facilitating the cyclization. This variant has been successfully employed in the modular synthesis of tetrandrine and isotetrandrine. rsc.orgresearchgate.net The choice of reaction conditions, including the acid catalyst and solvent, can significantly influence the yield and selectivity of the reaction. wikipedia.org
| Reaction | Description | Key Intermediate | Reference |
| Pictet-Spengler | Condensation of a β-arylethylamine with a carbonyl compound | Iminium ion | organicreactions.orgwikipedia.org |
| N-acyl Pictet-Spengler | Variant with an N-acyl group on the amine | N-acyliminium ion | rsc.orgresearchgate.net |
The formation of the diaryl ether bridges that link the two benzylisoquinoline units is a critical step in the synthesis of (S,R)-isotetrandrine. The copper-catalyzed Ullmann coupling is the premier method for achieving this transformation. rsc.orgresearchgate.netorganic-chemistry.org This reaction involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base. acs.orgacs.orgnih.gov
Modern advancements in the Ullmann reaction have led to the development of milder and more efficient catalytic systems. acs.orgacs.org The use of ligands can significantly accelerate the reaction and expand its substrate scope. acs.org In the synthesis of isotetrandrine, copper(I)-catalyzed Ullmann couplings have been successfully used to form the crucial diaryl ether linkages, demonstrating the power of this reaction in complex natural product synthesis. rsc.orgresearchgate.net
| Reaction | Description | Catalyst | Key Bond Formed | Reference |
| Ullmann Coupling | Coupling of an aryl halide with a phenol | Copper | Diaryl ether (C-O) | rsc.orgresearchgate.netorganic-chemistry.org |
Diastereoselective Synthesis and Stereocontrol in (S,R)-Isotetrandrine Hydrochloride Formation
A significant challenge in the synthesis of (S,R)-isotetrandrine is the precise control of its stereochemistry. The molecule possesses two stereocenters, leading to the possibility of four different diastereomers. The desired (S,R) configuration requires a diastereoselective synthetic approach.
Achieving stereocontrol can be approached in several ways. One method involves the use of chiral auxiliaries to direct the stereochemical outcome of key reactions. nih.gov For instance, asymmetric alkylation of a tetrahydroisoquinoline derivative using a chiral oxazoline (B21484) auxiliary has been shown to proceed with high diastereoselectivity. arkat-usa.orgnih.gov After the desired stereocenter is set, the auxiliary can be removed.
Another strategy involves the diastereoselective cyclization or coupling of advanced intermediates. The sequence in which the key bond-forming reactions are performed can influence the diastereomeric ratio of the final product. rsc.org Computational analysis can be employed to rationalize the observed diastereoselectivities and to guide the design of synthetic routes that favor the formation of the desired (S,R)-isotetrandrine diastereomer. rsc.org The development of stereocontrolled methods is crucial for the efficient and selective synthesis of this and other complex alkaloids. organic-chemistry.org
Advanced Synthetic Methodologies for (S,R)-Isotetrandrine and Analogues
Enzymatic Resolution Techniques for Enantiomeric Purity
The quest for enantiomerically pure (S,R)-isotetrandrine has led to the exploration of enzymatic resolution techniques. These methods leverage the inherent stereoselectivity of enzymes to differentiate between enantiomers, offering a powerful tool for obtaining optically pure compounds.
A significant breakthrough in this area has been the development of chemoenzymatic total synthesis routes for bisbenzylisoquinoline alkaloids (bisBIAs). nih.gov One such approach involves an enzymatic stereoselective Pictet-Spengler reaction to construct the chiral benzylisoquinoline monomers. This method allows for the gram-scale synthesis of well-designed, enantiopure building blocks that can then be coupled to form the desired bisBIA scaffold. nih.gov For instance, the convergent and modular chemoenzymatic synthesis of eight different bisBIAs, including tetrandrine, has been reported, achieving the synthesis in a mere 5-7 steps. nih.gov This strategy highlights the immense potential of employing enzymes to achieve high enantiomeric purity in the synthesis of complex natural products like (S,R)-isotetrandrine.
The complete biosynthesis of related bisBIAs, such as guattegaumerine (B1218701) and berbamunine, in yeast further underscores the power of enzymatic control. pnas.orgnih.gov These studies demonstrate that microbial platforms can be engineered to produce specific stereoisomers by controlling the enzymatic pathways. pnas.orgnih.gov Such bio-catalytic approaches, including the use of dynamic kinetic resolution where an in-situ racemization of the unwanted enantiomer occurs alongside the enzymatic resolution, offer a promising avenue for the efficient and sustainable production of enantiomerically pure this compound. nih.gov
Continuous Flow Synthesis Applications
Continuous flow chemistry is emerging as a transformative technology in the synthesis of complex molecules, offering advantages in terms of safety, scalability, and efficiency. While specific applications of continuous flow synthesis for this compound have yet to be extensively reported in the literature, the potential benefits are significant.
Given the multi-step nature of (S,R)-isotetrandrine synthesis, which typically involves key steps like N-acyl Pictet-Spengler condensations and copper-catalyzed Ullmann couplings, the application of flow chemistry could offer substantial improvements. The ability to perform these reactions in a continuous manner could lead to higher yields, better reproducibility, and a more streamlined manufacturing process for this important compound and its derivatives. The successful application of flow chemistry to the synthesis of other complex active pharmaceutical ingredients suggests that it is a promising future direction for the production of this compound. beilstein-journals.org
Rational Design and Synthesis of Novel (S,R)-Isotetrandrine Analogues and Derivatives for Research Applications
The development of novel analogues and derivatives of (S,R)-isotetrandrine is a key area of research aimed at exploring structure-activity relationships (SAR) and identifying compounds with tailored properties for specific research applications. By systematically modifying the core structure of (S,R)-isotetrandrine, scientists can probe the molecular interactions that underpin its biological effects.
One area of focus has been the modification of the methoxy (B1213986) groups on the aromatic rings. nih.govresearchgate.netnih.gov For example, a study on the synthesis of novel tetrandrine and isotetrandrine analogues involved the deletion or replacement of the 12-methoxy group with other functionalities. nih.govresearchgate.netnih.gov This was prompted by the hypothesis that this group might be a site of metabolic instability. The resulting analogues were then evaluated for their biological activities, providing valuable insights into the role of this specific structural feature. nih.govresearchgate.netnih.gov
Another strategy involves the introduction of different substituents at various positions on the bisbenzylisoquinoline scaffold. A series of N14-amino acid-substituted tetrandrine derivatives were designed and synthesized to improve properties such as aqueous solubility. mdpi.com Among these, an L-proline derivative demonstrated significantly enhanced antiproliferative activity against certain cancer cell lines. mdpi.com
Antineoplastic Activity in In Vitro Cancer Models
This compound has demonstrated a range of anticancer effects in laboratory settings, targeting various mechanisms of cancer cell growth and survival.
Inhibition of Cancer Cell Proliferation
This compound has been shown to inhibit the proliferation of various cancer cell lines. Its efficacy is often compared to its stereoisomer, tetrandrine. Studies have indicated that the stereochemistry at the chiral centers of these molecules influences their anti-proliferative effects. For instance, isotetrandrine has been observed to have a stronger inhibitory effect on the proliferation of certain T-cells compared to tetrandrine.
The inhibitory concentrations (IC₅₀) of isotetrandrine have been determined in several human T-cell lines, demonstrating its dose-dependent anti-proliferative activity.
Table 1: Inhibitory Effects of Isotetrandrine on T-Cell Proliferation
| Cell Line | IC₅₀ of Isotetrandrine (µM) |
|---|---|
| MOLT-4 | 2.19 ± 0.27 |
| MOLT-4/DNR | 2.28 ± 0.33 |
| Concanavalin A-activated PBMC (Healthy) | 1.29 ± 0.14 |
| Concanavalin A-activated PBMC (Dialysis Patients) | 1.55 ± 0.26 |
Data from a study comparing the anti-proliferation effects of tetrandrine and isotetrandrine.
Induction of Apoptosis in Malignant Cell Lines
The induction of apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells. Research on the related compound tetrandrine suggests that it induces apoptosis through various cellular pathways. For example, in human oral cancer HSC-3 cells, tetrandrine was found to trigger apoptosis by activating caspases-3, -8, and -9, and leading to the cleavage of poly (ADP ribose) polymerase (PARP). Similarly, in human malignant liposarcoma cells (SW872), tetrandrine induced apoptosis via the activation of caspase-9 and was associated with endoplasmic reticulum (ER) stress. While these findings relate to tetrandrine, they provide a plausible framework for the apoptotic mechanisms that may be induced by its isomer, this compound.
Reversal of Multidrug Resistance in Cancer Cells
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy. One of the primary mechanisms of MDR is the overexpression of P-glycoprotein (P-gp), a drug efflux pump. Isotetrandrine has been investigated for its ability to reverse P-gp-mediated MDR in doxorubicin-resistant human breast cancer cells (MCF-7/DOX). Studies have shown that isotetrandrine can significantly enhance the cytotoxicity of doxorubicin (B1662922) in these resistant cells. This effect is attributed to the inhibition of P-gp function, leading to increased intracellular accumulation of the chemotherapeutic drug. The reversal effect of isotetrandrine was found to be more potent than that of verapamil, a known MDR modulator.
Table 2: Reversal of Doxorubicin Resistance by Isotetrandrine in MCF-7/DOX Cells
| Treatment | Reversal Fold (RF) |
|---|---|
| Isotetrandrine (10 µg/mL) | Significantly higher than verapamil |
| Verapamil | - |
Data from a study on the reversal effect of isotetrandrine on P-glycoprotein-mediated doxorubicin-resistance.
Effects on Angiogenesis and Cell Migration in Oncology Research
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. While direct studies on the effects of this compound on angiogenesis are limited, research on related compounds provides insights. For instance, the phytochemical isorhapontigenin (B148646) has been shown to inhibit angiogenesis and the migration and invasion of non-small-cell lung cancer cells. The molecular mechanisms underlying such effects often involve the regulation of key signaling pathways and transcription factors like hypoxia-inducible factor-1α (HIF-1α), which is critical for angiogenesis. Given the structural similarities, it is plausible that this compound may also possess anti-angiogenic and anti-migratory properties, though further specific research is required.
Antiviral Efficacy in In Vitro and Select Pre-clinical Animal Models
The potential antiviral properties of this compound are an emerging area of research.
Inhibition of Viral Entry Mechanisms (e.g., TPC-mediated entry)
Viral entry into host cells is the first and a critical step in the viral life cycle, making it an attractive target for antiviral therapies. Various compounds are being investigated for their ability to inhibit viral entry. For example, isoquercitrin (B50326) has been shown to inhibit influenza A virus infection by affecting viral attachment and entry, and by exerting a virucidal effect. While specific studies on this compound's effect on viral entry, including two-pore channel (TPC)-mediated entry, are not yet widely available, the broad antiviral activity of related alkaloids suggests this as a potential area for future investigation.
Broad-spectrum Antiviral Potential against RNA Viruses (e.g., Coronaviruses)
While direct studies on this compound's antiviral activity are limited, research into the broader class of bisbenzylisoquinoline alkaloids, including the related compound tetrandrine, provides insights into potential antiviral mechanisms. A key strategy in developing broad-spectrum antivirals is to target host cell pathways that viruses exploit for replication. nih.gov This approach is particularly relevant for RNA viruses, which have high mutation rates and can quickly develop resistance to drugs that target viral proteins. nih.govnih.gov Coronaviruses, despite being RNA viruses, have a proofreading mechanism that lowers their mutation rate compared to other RNA viruses. nih.gov
Research has identified that targeting host factors like proteostasis pathways, such as the cellular HSP70 complex, can confer broad-range antiviral activity against pathogenic RNA viruses like SARS-CoV-2 and Ebola virus. nih.govresearchgate.netpolyplus-sartorius.com Mycophenolic acid, for instance, has demonstrated potent anti-MERS-CoV activity in vitro by targeting host cell processes. nih.gov Similarly, other novel small molecules have been identified with broad antiviral activity against several pathogenic RNA viruses by targeting host cell pathways. nih.gov Given that isotetrandrine is known to have various biological activities, its potential to modulate host factors involved in viral replication warrants further investigation. nih.gov
Neuroprotective Effects in In Vitro and Pre-clinical Animal Models
Isotetrandrine has demonstrated significant neuroprotective activity in both in vitro and in vivo models, particularly in the context of Parkinson's disease. nih.govnih.gov These protective effects are attributed to its ability to counteract several pathological processes that lead to neuronal damage and death.
Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a key contributor to the progression of neurodegenerative diseases. uab.edursc.org Activated microglia release pro-inflammatory and cytotoxic factors that can damage neurons. rsc.org Isotetrandrine has been shown to inhibit the activation of microglial cells. nih.govnih.gov
In vitro studies using BV2 microglial cells have shown that isotetrandrine suppresses the lipopolysaccharide (LPS)-induced upregulation of key inflammatory proteins and mRNAs. nih.govnih.gov Specifically, it inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the production of pro-inflammatory cytokines like interleukin-6 (IL-6). nih.gov The related compound tetrandrine has also been shown to suppress microglial activation by inhibiting the NF-κB and ERK signaling pathways. nih.gov This suggests that isotetrandrine may exert its anti-inflammatory effects through similar mechanisms, representing a promising strategy for mitigating neuroinflammation-driven neurodegeneration. rsc.orgplos.org
Table 1: Effects of Isotetrandrine on Inflammatory Markers in BV2 Microglial Cells
| Marker | Effect of Isotetrandrine | Signaling Pathway Implicated | Reference |
|---|---|---|---|
| iNOS | Inhibition of LPS-induced upregulation | NF-κB, ERK | nih.govnih.gov |
| COX-2 | Inhibition of LPS-induced upregulation | NF-κB, ERK | nih.govnih.gov |
| IL-6 | Inhibition of LPS-induced upregulation | NF-κB | nih.gov |
| TNF-α | Inhibition of LPS-induced upregulation | NF-κB, ERK | nih.gov |
Apoptosis, or programmed cell death, is a critical process in the loss of neurons in neurodegenerative diseases. nih.gov Isotetrandrine has been found to possess anti-apoptotic properties that contribute to its neuroprotective effects. nih.govnih.gov
In a zebrafish model of Parkinson's disease induced by the neurotoxin 6-hydroxydopamine (6-OHDA), isotetrandrine was shown to improve locomotor deficiencies and reduce apoptosis. nih.govnih.gov The anti-apoptotic effects of isotetrandrine appear to be mediated through the PI3K/Akt and ERK signaling pathways, which are crucial for dopaminergic cell survival. nih.govnih.gov By activating these pathways, isotetrandrine can help protect neurons from apoptotic cell death. nih.govmdpi.com
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a major contributor to neuronal damage in conditions like ischemic stroke. nih.gov Tetrandrine, a structurally similar compound, has been shown to exhibit antioxidative effects by decreasing the generation of ROS and subsequent cell death in cultured rat cerebellar granule cells. nih.gov
Studies on isotetrandrine have indicated that its neuroprotective effects are also linked to the modulation of oxidative stress. nih.gov In a zebrafish model of Parkinson's disease, the neuroprotective effects of isotetrandrine, including its anti-neuroinflammatory and antioxidative stress effects, were significantly diminished by inhibitors of the PI3K, ERK, and HO-1 pathways. nih.govnih.gov This suggests that isotetrandrine's ability to combat oxidative stress is a key component of its neuroprotective action, likely through the activation of these critical signaling pathways. The dual effect of tetrandrine on modulating cellular redox states, as seen in Neuro 2a mouse neuroblastoma cells, further highlights the complex role these compounds play in cellular protection. nih.gov
Immunomodulatory Properties in Cellular Assays
Isotetrandrine is recognized as an immunosuppressive agent. nih.gov This activity is closely linked to its anti-inflammatory properties, particularly its ability to modulate the function of immune cells like microglia. By inhibiting the release of pro-inflammatory cytokines and other inflammatory mediators from these cells, isotetrandrine can effectively dampen the immune response in the central nervous system, which is a key aspect of its neuroprotective effects. nih.gov The immunomodulatory effects of related bisbenzylisoquinoline alkaloids are also well-documented, further supporting the potential of isotetrandrine in this area.
Other Investigated Pre-clinical Biological Activities (e.g., Antimalarial Activity)
Beyond its neuroprotective and immunomodulatory effects, isotetrandrine has been investigated for other biological activities. Notably, the related compound tetrandrine has shown potent antimalarial effects in vitro against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov Interestingly, tetrandrine was found to be more potent against the resistant strain. nih.gov However, it does not appear to reverse chloroquine (B1663885) resistance. nih.gov The antimalarial activity of acridine (B1665455) and acridinone (B8587238) derivatives has also been a subject of interest, highlighting the potential for various alkaloid structures in antimalarial drug discovery. openmedicinalchemistryjournal.com Given the structural similarities, isotetrandrine may also possess antimalarial properties, though this requires further specific investigation.
Table 2: Investigated Pre-clinical Activities of Related Compounds
| Compound | Biological Activity | Model System | Key Findings | Reference |
|---|---|---|---|---|
| Tetrandrine | Antimalarial | In vitro (P. falciparum) | Potent against chloroquine-sensitive and resistant strains. | nih.gov |
| Tetrandrine | Antioxidant | Cultured rat cerebellar granule cells | Decreased ROS generation and cell death. | nih.gov |
Molecular Mechanisms of Action and Cellular Target Identification of S,r Isotetrandrine Hydrochloride
Modulation of Efflux Pumps and Transporter Proteins
(S,R)-Isotetrandrine has been investigated for its ability to modulate the function of ATP-binding cassette (ABC) transporters, a family of proteins known for their role in multidrug resistance (MDR) in cancer cells by actively pumping therapeutic agents out of the cell. nih.govplos.org
P-glycoprotein (P-gp), also known as MDR1 or ABCB1, is a well-characterized efflux pump that contributes to multidrug resistance. plos.orgnih.gov Research indicates that bisbenzylisoquinoline alkaloids can interact with and inhibit P-gp function. syr.edu
A comparative study of several bisbenzylisoquinoline alkaloids demonstrated that (S,R)-isotetrandrine (referred to as isotetrandrine (B1672621) in the study) possesses P-gp inhibitory activity. syr.edu However, its potency was found to be less than that of its stereoisomer, tetrandrine (B1684364). The study highlighted that the three-dimensional stereochemistry of these alkaloids is a key determinant of their P-gp inhibitory capacity, with the 18-membered ring structure being essential for activity. syr.edu The mechanism of P-gp inhibition by related compounds like tetrandrine involves direct binding to the protein, which can lead to an increased intracellular concentration of chemotherapeutic drugs. nih.gov Furthermore, novel derivatives of the parent compound tetrandrine have been shown to reverse P-gp-mediated multidrug resistance by inhibiting both the transport function and the expression of P-gp. nih.gov
Multidrug Resistance Protein 1 (MRP1), or ABCC1, is another significant ABC transporter implicated in the efflux of a wide range of substrates, including anticancer drugs and their metabolites, contributing to multidrug resistance. nih.govmedchemexpress.com MRP1 is also involved in various physiological processes, including the transport of organic anions like the pro-inflammatory cysteinyl leukotriene C4. nih.gov While the role of MRP1 in drug resistance is well-established, specific studies detailing the direct interaction or modulation of MRP1 by (S,R)-isotetrandrine hydrochloride are not prominently featured in the reviewed literature.
Ion Channel Modulation and Calcium Homeostasis Disruption
(S,R)-Isotetrandrine exerts significant effects on various ion channels, leading to the disruption of cellular calcium homeostasis. This is a key aspect of its mechanism of action.
Two-pore channels (TPCs) are ion channels located on acidic organelles like endosomes and lysosomes that are crucial for intracellular calcium signaling. nih.gov The isomer of (S,R)-isotetrandrine, tetrandrine, is recognized as an antagonist of TPC2. nih.gov This channel is implicated in viral entry into host cells, and tetrandrine's ability to block TPC2 has been explored for its potential therapeutic applications. nih.gov Given the close structural similarity between (S,R)-isotetrandrine and tetrandrine, it is plausible that (S,R)-isotetrandrine may also interact with TPCs, although specific research on this interaction is less documented.
Alpha-1 adrenoceptors are G protein-coupled receptors that play a vital role in physiological responses mediated by norepinephrine (B1679862) and epinephrine, particularly in the cardiovascular system. amegroups.cnyoutube.com
Research has directly compared the effects of (S,R)-isotetrandrine (1R,1'S-isotetrandrine) and its isomer tetrandrine on alpha-1 adrenoceptors. nih.gov A radioligand binding study showed that both compounds interact with alpha-1 adrenoceptors by displacing the specific binding of [3H]prazosin in rat cerebral cortical membranes. nih.gov Functional studies on rat isolated aorta further demonstrated that both alkaloids inhibit the contraction induced by noradrenaline. nih.gov Although both isomers act as inhibitors, tetrandrine was found to be more potent than (S,R)-isotetrandrine in this regard. nih.gov
The table below summarizes the comparative inhibitory activities of tetrandrine and (S,R)-isotetrandrine on alpha-1 adrenoceptors and related functional responses. nih.gov
| Parameter | Compound | Value (µM) |
| Ki (Inhibition Constant) vs. [3H]prazosin | Tetrandrine | 0.69 ± 0.12 |
| (S,R)-Isotetrandrine | 1.6 ± 0.4 | |
| IC50 (Noradrenaline-induced contraction) | Tetrandrine | 252.8 |
| (S,R)-Isotetrandrine | 174.9 | |
| IC50 (Extracellular Ca2+ induced tone) | Tetrandrine | 11.6 |
| (S,R)-Isotetrandrine | 19.6 | |
| IC50 (Refilling of intracellular Ca2+ stores) | Tetrandrine | 7.4 |
| (S,R)-Isotetrandrine | 14.9 |
This table is based on data from functional and binding assays in rat models. nih.gov
The ability of (S,R)-isotetrandrine to modulate intracellular calcium is a defining feature of its molecular action, distinguishing it from its isomer, tetrandrine. Intracellular calcium release is primarily mediated by ryanodine (B192298) receptors (RyRs) and inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) located on the endoplasmic/sarcoplasmic reticulum. nih.govnih.gov
Studies on isolated rat uterus have shown that both (S,R)-isotetrandrine and tetrandrine inhibit uterine contractions induced by various stimuli. nih.gov However, a key difference emerges in a calcium-free environment. In these conditions, (S,R)-isotetrandrine was able to relax sustained contractions induced by oxytocin (B344502), whereas tetrandrine had no effect. nih.gov This finding strongly suggests that (S,R)-isotetrandrine has a distinct mechanism of action that involves the release of calcium from intracellular stores, while tetrandrine's effect is more specifically related to blocking calcium entry from the extracellular space. nih.govnih.gov Further research has indicated that both isomers can inhibit the refilling of intracellular calcium stores sensitive to noradrenaline, though tetrandrine is more potent in this action. nih.gov
Regulation of Signal Transduction Pathways
This compound exerts its effects by modulating several key signal transduction pathways that are crucial for cell proliferation, inflammation, and survival. Its ability to interfere with these complex networks underscores its potential as a subject of further pharmacological research.
The NF-κB pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in various diseases. The activation of this pathway typically involves the phosphorylation and subsequent degradation of inhibitory IκB proteins, allowing NF-κB dimers to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.govmdpi.com The ability of (S,R)-isotetrandrine to suppress both the total and phosphorylated levels of NF-κB suggests a comprehensive inhibition of this critical inflammatory cascade. nih.gov Stress-induced inhibition of the NF-κB signaling pathway can also occur through the insolubilization of the IκB kinase (IKK) complex. nih.gov
Table 1: Comparative Inhibitory Effects of Isotetrandrine and Tetrandrine on NF-κB Pathway in Human T-cells
| Cell Line | Treatment (10 μM) | Effect on p-NF-κB Expression | Effect on NF-κB Expression |
|---|---|---|---|
| MOLT-4 | Isotetrandrine | Largely decreased | Largely decreased |
| MOLT-4 | Tetrandrine | Slightly inhibited | Little influence |
| MOLT-4/DNR | Isotetrandrine | Largely decreased | Largely decreased |
| MOLT-4/DNR | Tetrandrine | Slightly inhibited | Little influence |
Data derived from a study on the differential regulation of NF-κB by tetrandrine and isotetrandrine. nih.gov
(S,R)-Isotetrandrine's isomer, tetrandrine, has been shown to modulate the Phosphoinositide 3-Kinase (PI3K)/Akt and Extracellular-Signal-Regulated Kinase (ERK) pathways, which are central to cell growth and survival. nih.gov Tetrandrine treatment in A549 human lung carcinoma cells led to a time- and concentration-dependent decrease in the phosphorylation of both Akt and ERK. nih.gov These pathways are often dysregulated in cancer, contributing to uncontrolled cell proliferation and resistance to apoptosis. sci-hub.stoncotarget.com
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, metabolism, and survival. nih.gov Akt, a serine/threonine kinase, is activated downstream of PI3K and plays a pivotal role in cellular functions by phosphorylating a variety of substrates. nih.gov The Ras-ERK pathway, another major signaling cascade, controls cell differentiation, proliferation, and motility. nih.gov Notably, there is significant crosstalk between the Ras-ERK and PI3K-mTOR pathways, with each pathway capable of regulating the other. nih.gov For instance, the Ras-ERK pathway can cross-activate PI3K-mTORC1 signaling. nih.gov In the context of tetrandrine's effects, the inhibition of ERK synergistically enhanced tetrandrine-induced apoptosis in A549 cells, while the inhibition of Akt had a less pronounced effect. nih.gov This suggests that the pro-apoptotic effects of tetrandrine may be more closely linked to its inhibition of the ERK pathway. nih.gov
Heme oxygenase-1 (HO-1) is an inducible enzyme with potent cytoprotective and anti-inflammatory properties. jci.orgnih.gov It is upregulated in response to oxidative stress and other cellular insults. nih.govmdpi.com The induction of HO-1 is considered a key defense mechanism against cellular injury. nih.gov HO-1 catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have biological activity. jci.org Biliverdin is subsequently converted to bilirubin, a potent antioxidant. jci.org
Upregulation of HO-1 has been shown to be protective in various models of tissue injury. researchgate.netnih.gov For example, in a model of myocardial infarction, induction of HO-1 ameliorated cardiac injury. researchgate.net The expression of HO-1 is regulated by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). mdpi.comresearchgate.net Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of the HO-1 gene, leading to its transcription. mdpi.comresearchgate.net While direct studies on this compound's effect on HO-1 are limited, the modulation of pathways known to influence HO-1 expression, such as PI3K/Akt, suggests a potential for indirect regulation.
Protein Kinase C (PKC) is a family of serine/threonine kinases that play a critical role in various cellular signaling pathways. nih.govnih.gov PKCα, a member of the conventional PKC subfamily, is widely expressed and has been implicated in the development of acute lung injury and other inflammatory conditions. nih.gov Inhibition of PKCα has been shown to attenuate hyperinflammatory responses and oxidative stress. nih.gov
Several compounds have been identified as inhibitors of PKC isozymes. For instance, Sotrastaurin is a potent pan-PKC inhibitor with high affinity for PKCα. nih.gov Other inhibitors like Go6976 also show potent inhibition of PKCα. selleckchem.com The inhibition of PKCα can lead to the downregulation of NF-κB signaling, suggesting a mechanism by which PKCα inhibitors exert their anti-inflammatory effects. nih.gov Given the structural similarities between (S,R)-isotetrandrine and other alkaloids that interact with protein kinases, investigating its direct effect on PKCα activity is a relevant area for future research.
Table 2: Examples of PKCα Inhibitors and their IC50 Values
| Inhibitor | Target | IC50 |
|---|---|---|
| Sotrastaurin | PKCα | 0.95 nM |
| Go6976 | PKCα | 2.3 nM |
| Bisindolylmaleimide I | PKCα | 20 nM |
| Bisindolylmaleimide IX | PKC-α | 5 nM |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by half. nih.govselleckchem.comselleck.co.jp
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, metabolism, and proliferation. nih.govnih.gov The mTOR signaling pathway is frequently overactive in various diseases, including cancer. researchgate.net The PI3K/Akt pathway is a major upstream regulator of mTORC1. nih.gov
mTOR signaling plays a crucial role in modulating immune responses. nih.gov For example, it is involved in the differentiation of T helper cells. nih.gov Given that (S,R)-isotetrandrine's isomer, tetrandrine, has been shown to inhibit the PI3K/Akt pathway, it is plausible that (S,R)-isotetrandrine could also exert its effects through mTOR-dependent mechanisms. nih.gov The crosstalk between the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways further highlights the complexity of these signaling networks and the potential for compounds like (S,R)-isotetrandrine to have broad effects. nih.gov
Enzyme Inhibition and Protein-Ligand Interactions (e.g., Phospholipase A2)
Phospholipase A2 (PLA2) enzymes are critical in the inflammatory process as they catalyze the release of arachidonic acid from membrane phospholipids, which is a precursor for the synthesis of pro-inflammatory eicosanoids. The inhibition of secretory PLA2 (sPLA2) is a therapeutic target for inflammatory diseases. nih.gov
Studies have utilized non-hydrolyzable substrate analogues to investigate the interaction between inhibitors and PLA2. nih.gov These studies provide insights into the conformation of the inhibitor within the enzyme's catalytic site. nih.gov Molecular docking studies have also been employed to analyze the interaction between potential inhibitors and the active site of human sPLA2-IIA. nih.gov For example, sinapic acid has been shown to interact with the active site amino acid Asp48 through hydrogen bonding. nih.gov While direct evidence of this compound inhibiting PLA2 is not extensively documented, its classification as an alkaloid and its known anti-inflammatory properties suggest that exploring its potential as a PLA2 inhibitor would be a valuable avenue of research.
Effects on Gene Expression of Inflammatory Mediators (e.g., iNOS, COX-2, iL-6, cd11b, TNF-α)
(S,R)-Isotetrandrine, also identified by its stereoisomeric designation (1R,1'S)-isotetrandrine, has been investigated for its anti-inflammatory properties, particularly its ability to modulate the expression of key inflammatory mediators. nih.gov Research has primarily focused on its effects in response to inflammatory stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that is a potent activator of the innate immune system.
Studies have demonstrated that isotetrandrine can significantly reduce the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). In a study utilizing RAW 264.7 macrophage cells, pretreatment with isotetrandrine was found to decrease the supernatant levels of TNF-α and IL-6 following LPS stimulation. This effect was also observed in in-vivo models of acute lung injury, where isotetrandrine dose-dependently attenuated the levels of these cytokines in bronchoalveolar lavage fluid. nih.gov
The primary mechanism underlying these effects appears to be the suppression of key inflammatory signaling pathways. Isotetrandrine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which are crucial regulators of genes involved in the inflammatory response. nih.gov The NF-κB pathway is a pivotal transcriptional activator for a multitude of pro-inflammatory genes, including those encoding for inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). By inhibiting the activation of NF-κB, this compound likely suppresses the gene expression of both iNOS and COX-2, thereby reducing the production of nitric oxide and prostaglandins, respectively, which are key mediators of inflammation. However, direct evidence specifically detailing the modulation of iNOS and COX-2 gene expression by isotetrandrine requires further investigation.
There is currently a lack of available research data on the specific effects of this compound on the gene expression of CD11b, a subunit of the Mac-1 integrin that plays a role in leukocyte adhesion and migration.
The following table summarizes the observed and inferred effects of isotetrandrine on the gene expression of key inflammatory mediators based on current research findings.
Table 1: Effects of Isotetrandrine on the Expression of Inflammatory Mediators
| Mediator | Effect on Expression/Production | Mechanism of Action |
| iNOS | Inferred Downregulation | Inhibition of the NF-κB signaling pathway. |
| COX-2 | Inferred Downregulation | Inhibition of the NF-κB signaling pathway. |
| IL-6 | Demonstrated Reduction in Protein Levels | Suppression of the NF-κB and MAPK signaling pathways. nih.gov |
| cd11b | No Data Available | Not yet investigated. |
| TNF-α | Demonstrated Reduction in Protein Levels | Suppression of the NF-κB and MAPK signaling pathways. nih.gov |
Structure Activity Relationships Sar and Conformational Analysis of S,r Isotetrandrine Hydrochloride
Impact of Absolute and Relative Stereochemistry on Biological Activity Profiles
The absolute and relative stereochemistry of bisbenzylisoquinoline alkaloids has a profound impact on their biological activity. These molecules possess multiple chiral centers, leading to the possibility of numerous stereoisomers, each with a unique three-dimensional structure. nih.gov The specific spatial orientation of substituents determines how the molecule interacts with its biological targets, such as enzymes and receptors, which are themselves chiral. libretexts.org
Research on a series of bisbenzylisoquinoline alkaloids has demonstrated that the configuration at the C-1 and C-1' positions is a critical determinant of their antiadipogenic activity. A study on alkaloids from the embryo of Nelumbo nucifera seeds revealed that a 1R,1′S configuration led to a significant enhancement in the inhibition of lipid accumulation in 3T3-L1 cells. nih.govacs.org Specifically, stereoisomers with the 1R,1′S configuration, such as 1R,1′S-neoisoliensinine A and 1′-epi-neferine, exhibited greater antiadipogenic effects compared to their 1R,1′R or 1S,1'S counterparts. nih.govacs.org Although the 1R,1′S configuration was associated with increased cytotoxicity at higher concentrations, it also conferred a more potent biological activity at non-cytotoxic doses. nih.govacs.org
The Easson-Stedman hypothesis postulates that a three-point interaction between a molecule and its receptor is necessary for a biological response. slideshare.net This model underscores the importance of a precise three-dimensional arrangement of functional groups for effective binding. In the case of (S,R)-isotetrandrine hydrochloride, the (S) and (R) configurations at its stereocenters define a specific conformation that is recognized by its biological targets.
| Stereoisomer Pair | Configuration | Impact on Antiadipogenic Activity | Reference |
| 2 / 3 | 2: 1R,1'R3: 1R,1'S | Isomer 3 (1R,1'S) showed significantly higher activity (40.2% inhibition) compared to isomer 2 (22.4% inhibition). | nih.govacs.org |
| 4 / 5 | 4: 1R,1'R5: 1R,1'S | Isomer 5 (1R,1'S) had greater activity (36.2% inhibition) than isomer 4 (23.5% inhibition). | nih.govacs.org |
| 7 / 8 | 7: Neferine (1S,1'S)8: 1'-epi-neferine (1R,1'S) | Isomer 8 (1R,1'S) demonstrated higher activity (35.9% inhibition) compared to isomer 7 (25.1% inhibition). | nih.govacs.org |
Comparative Structure-Activity Studies with Related Bisbenzylisoquinoline Alkaloids (e.g., Tetrandrine (B1684364), Fangchinoline (B191232), Berbamine)
(S,R)-Isotetrandrine is a stereoisomer of tetrandrine. Comparative studies with other bisbenzylisoquinoline alkaloids such as tetrandrine, fangchinoline, and berbamine (B205283) provide valuable insights into the structural features that govern their biological activities. These alkaloids share a common bisbenzylisoquinoline scaffold but differ in their stereochemistry and substitution patterns on the aromatic rings. wikipedia.org
Tetrandrine and fangchinoline, for example, have been shown to reverse multidrug resistance (MDR) in cancer cells by inhibiting the activity of P-glycoprotein (P-gp), an ABC transporter. nih.gov Their ability to modulate P-gp activity is attributed to their specific chemical structures. Both tetrandrine and fangchinoline can increase the intracellular accumulation of chemotherapeutic drugs, thereby sensitizing resistant cancer cells. nih.gov
Structurally, tetrandrine possesses two methoxy (B1213986) groups on each of the benzylisoquinoline units, while fangchinoline has a hydroxyl group in place of one of the methoxy groups. This seemingly minor difference can affect the molecule's properties and interactions. Berbamine, another related alkaloid, also exhibits a range of biological activities. researchgate.net The steric hindrance of these molecules has been suggested to follow the order: Fangchinoline > Tetrandrine > Berbamine. researchgate.net
| Alkaloid | Key Structural Features | Notable Biological Activities | Reference |
| (S,R)-Isotetrandrine | Stereoisomer of tetrandrine. | Antiviral, antimalarial, immunosuppressive, calcium channel blocking activities. | nih.gov |
| Tetrandrine | (S,S)-stereoisomer. | Reverses multidrug resistance, anti-inflammatory, anti-tumor. | nih.govnih.govresearchgate.net |
| Fangchinoline | Contains a hydroxyl group. | Reverses multidrug resistance. | nih.govresearchgate.net |
| Berbamine | Related bisbenzylisoquinoline structure. | Various pharmacological effects. | researchgate.net |
Identification of Pharmacophoric Features and Key Structural Elements for Target Interaction
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov For bisbenzylisoquinoline alkaloids, several key structural elements contribute to their pharmacophoric profile.
The fundamental pharmacophoric features of bisbenzylisoquinoline alkaloids like this compound include:
The Bisbenzylisoquinoline Scaffold: The rigid, macrocyclic core provides a defined three-dimensional structure that presents the functional groups in a specific spatial arrangement for target interaction. wikipedia.org
Aromatic Rings: The aromatic systems can participate in π-π stacking and hydrophobic interactions with the amino acid residues in the binding site of a target protein. nih.gov
Tertiary Amino Groups: The nitrogen atoms are typically protonated at physiological pH, allowing for ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in the target protein. These nitrogens can also act as hydrogen bond acceptors.
Substituents on the Aromatic Rings: The nature and position of substituents, such as methoxy groups, influence the electronic properties and steric profile of the molecule. These groups can also participate in hydrogen bonding or hydrophobic interactions. nih.gov
The specific stereochemistry of this compound is a crucial component of its pharmacophore, as it dictates the precise spatial orientation of these key features. The relative positioning of the two benzyl (B1604629) groups and the two isoquinoline (B145761) moieties creates a unique molecular shape that is complementary to the binding site of its target(s).
Computational Chemistry and Molecular Dynamics Simulations for SAR Elucidation
Computational chemistry and molecular dynamics (MD) simulations are powerful tools for elucidating the structure-activity relationships of complex molecules like this compound. nih.gov These methods provide insights into the conformational preferences of the molecule and the nature of its interactions with biological targets at an atomic level.
Electronic Circular Dichroism (ECD) Computational Calculations: ECD spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules. By comparing experimentally measured ECD spectra with those calculated for different possible stereoisomers, the correct absolute configuration can be assigned. This approach has been successfully used to characterize newly isolated bisbenzylisoquinoline alkaloids. nih.govacs.org
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. For (S,R)-isotetrandrine, docking studies can help identify potential binding modes within the active site of a target protein. This information can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the molecule's biological activity.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the behavior of a molecule over time. By simulating the movement of atoms in a ligand-protein complex, MD can assess the stability of the binding pose predicted by docking. nih.gov These simulations can also reveal conformational changes in both the ligand and the protein upon binding, offering a more complete understanding of the interaction.
The application of these computational methods can help to rationalize the observed SAR for (S,R)-isotetrandrine and related alkaloids. For example, by modeling the interaction of different stereoisomers with a target protein, it is possible to understand why one isomer is more active than another. This knowledge can guide the design of new, more potent, and selective analogs.
Metabolic Pathways and Biotransformation Studies of S,r Isotetrandrine Hydrochloride in Vitro and Pre Clinical
In Vitro Hepatic Metabolism Profiling
The in vitro metabolism of isotetrandrine (B1672621), a bisbenzylisoquinoline alkaloid, has been investigated using rat hepatic S9 fractions to profile and identify its metabolites. nih.gov In these preclinical studies, isotetrandrine was incubated at a concentration of 100 μg/mL with a male rat hepatic S9 fraction, which contains both microsomal and cytosolic enzymes. nih.govoup.com The incubation was performed at 37°C in a Tris buffer (pH 7.4) and required the presence of an NADPH-generating system to facilitate oxidative metabolic reactions. nih.govoup.com
After a 60-minute incubation period, analysis revealed that isotetrandrine is significantly metabolized under these conditions. nih.govoup.com Approximately 63% of the parent compound remained unchanged, indicating that about 37% of the initial amount of isotetrandrine had been converted into various metabolites. nih.govoup.com The characterization of the resulting metabolic profile was accomplished using advanced analytical techniques, specifically high-performance liquid chromatography-atmospheric pressure ionization mass spectrometry (HPLC-MS) and tandem mass spectrometry (MS/MS). nih.gov
Identification of Primary Metabolic Pathways
The biotransformation of isotetrandrine in the rat hepatic system primarily proceeds through two main metabolic routes. nih.govoup.com These pathways are responsible for the formation of the four major metabolites identified in in vitro experiments. nih.gov The principal metabolic transformations observed were:
N-demethylation
Oxidation of the isoquinoline (B145761) ring structure nih.govoup.com
These pathways highlight the key enzymatic processes that contribute to the breakdown and modification of the parent drug molecule in a hepatic environment.
N-demethylation represents a primary and significant pathway in the metabolism of isotetrandrine. nih.govoup.com This process involves the enzymatic removal of a methyl group from one of the nitrogen atoms within the molecule's structure. The reaction leads to the formation of a single major metabolite, identified as N-desmethyl isotetrandrine. nih.govoup.com In the in vitro rat hepatic S9 fraction study, this N-demethylated metabolite accounted for approximately 16% of the sample, making it the most abundant metabolite produced. nih.govoup.com
The second major metabolic pathway involves the oxidation of the isoquinoline ring system. nih.govoup.com The isoquinoline nucleus is a core structural component of isotetrandrine. wikipedia.orgthieme-connect.de This oxidation pathway is less prominent than N-demethylation and results in the formation of three distinct minor metabolites. nih.govoup.com These oxidized products were identified as:
Hydroxy-isotetrandrine (approximately 6% of the sample)
Oxo-isotetrandrine (approximately 7% of the sample)
Oxohydroxy-isotetrandrine (approximately 7% of the sample) nih.govoup.com
Further investigation using diazomethane (B1218177) treatment did not result in the formation of any methyl derivatives. nih.govoup.com This finding suggests that the hydroxylation sites are likely located on the heterocyclic portions of the isoquinoline rings rather than on phenolic positions. nih.govresearchgate.net
Characterization and Identification of (S,R)-Isotetrandrine Metabolites
In vitro studies with rat hepatic S9 fractions led to the successful profiling and tentative identification of four metabolites of isotetrandrine. nih.gov The parent compound and its metabolites were separated and characterized using techniques such as solvent extraction and HPLC-MS/MS. nih.govoup.com The biotransformation resulted in one major metabolite from N-demethylation and three minor metabolites from isoquinoline ring oxidation. nih.gov
The table below summarizes the metabolites identified in the in vitro rat hepatic system and their relative abundance after a 60-minute incubation.
In Vitro Metabolites of Isotetrandrine
| Compound | Metabolic Pathway | Relative Abundance in Sample |
|---|---|---|
| Isotetrandrine (Parent Compound) | N/A | ~63% |
| N-desmethyl isotetrandrine | N-Demethylation | ~16% |
| Hydroxy-isotetrandrine | Isoquinoline Ring Oxidation | ~6% |
| Oxo-isotetrandrine | Isoquinoline Ring Oxidation | ~7% |
| Oxohydroxy-isotetrandrine | Isoquinoline Ring Oxidation | ~7% |
Analytical Methodologies for Research and Quantification of S,r Isotetrandrine Hydrochloride
Chromatographic Techniques for Purity and Quantification
Chromatography stands as a cornerstone for the separation and quantification of (S,R)-isotetrandrine hydrochloride from complex matrices, including starting materials, reaction mixtures, and final products. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for these applications.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method is critical for accurately determining the purity and concentration of this compound. A well-developed method ensures reliable and reproducible results, which are essential for research-grade assays.
A typical HPLC method for the analysis of bisbenzylisoquinoline alkaloids, which can be adapted for this compound, often employs a reversed-phase C18 column. The separation is achieved through a gradient elution using a mobile phase consisting of an aqueous component, often with a pH-modifying additive like formic acid or ammonium (B1175870) acetate (B1210297), and an organic solvent such as acetonitrile (B52724) or methanol. The use of a gradient allows for the effective separation of the target compound from impurities with varying polarities.
For instance, a reported method for the analysis of the related diastereomers, tetrandrine (B1684364) and fangchinoline (B191232), utilized a C18 reversed-phase column with a gradient elution of 0.1% aqueous formic acid and acetonitrile at a flow rate of 0.4 mL/min. nih.gov Another study on similar alkaloids employed a mobile phase of 10 mM ammonium acetate with 0.2% triethylamine (B128534) (pH 5.0) and a gradient elution. researchgate.net The addition of triethylamine can help to reduce peak tailing for basic compounds like alkaloids. researchgate.net Detection is commonly performed using a UV detector, with the wavelength set to the maximum absorbance of the analyte, which for many bisbenzylisoquinoline alkaloids is around 280 nm.
A representative HPLC method for the analysis of bisbenzylisoquinoline alkaloids is detailed in the table below.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 2.1 mm × 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 282 nm |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| Gradient Program | A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to ensure the elution of all compounds of interest. |
This table presents a representative set of HPLC conditions for the analysis of bisbenzylisoquinoline alkaloids, which can serve as a starting point for the method development for this compound.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications
When coupled with HPLC, mass spectrometry (MS) and tandem mass spectrometry (MS/MS) provide unparalleled sensitivity and selectivity for the analysis of this compound. scilit.com These techniques allow for the confirmation of the molecular weight of the analyte and provide structural information through fragmentation patterns, which is invaluable for impurity identification.
In MS analysis, the compound is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. For (S,R)-isotetrandrine, the protonated molecule [M+H]⁺ would be the primary ion of interest in positive ion mode.
Tandem mass spectrometry (MS/MS) takes this a step further by selecting the precursor ion of interest (e.g., the [M+H]⁺ ion of isotetrandrine) and subjecting it to fragmentation through collision-induced dissociation (CID). The resulting product ions create a unique fragmentation pattern that serves as a structural fingerprint of the molecule. This is particularly useful for distinguishing between isomers that have the same molecular weight but different structures. For example, in the analysis of tetrandrine and fangchinoline, specific precursor-to-product ion transitions are monitored in a technique called multiple reaction monitoring (MRM) for highly selective quantification. nih.gov
For tetrandrine, a reported MRM transition is m/z 623.3 → 174.3, while for its diastereomer fangchinoline, the transition is m/z 609.3 → 367.3. nih.gov The fragmentation of the bisbenzylisoquinoline skeleton often involves cleavage of the ether linkages and the isoquinoline (B145761) moieties. The specific fragmentation pattern for this compound would need to be determined experimentally but would be expected to yield characteristic product ions that can be used for its unambiguous identification and quantification, even in complex mixtures.
Stereoisomer Separation and Quantitation Techniques
(S,R)-isotetrandrine is a chiral molecule, meaning it exists as a pair of enantiomers, (S,R)-isotetrandrine and (R,S)-isotetrandrine. As different stereoisomers can have distinct pharmacological activities, it is crucial to have analytical methods capable of separating and quantifying them.
Chiral Chromatography Approaches (e.g., Electrokinetic Chromatography)
Chiral chromatography is the gold standard for the separation of enantiomers. This can be achieved using either a chiral stationary phase (CSP) or a chiral additive in the mobile phase. For bisbenzylisoquinoline alkaloids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven to be effective. scilit.commdpi.com These columns create a chiral environment where the enantiomers interact differently, leading to different retention times and thus, separation.
A study on the chiral separation of benzyltetrahydroisoquinoline alkaloids demonstrated the successful use of amylose and cellulose-based columns for the isolation of enantiomers. scilit.commdpi.com The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol, is critical for achieving optimal separation.
Electrokinetic chromatography , a capillary electrophoresis technique, offers a powerful alternative for chiral separations. nih.gov In this method, a chiral selector is added to the background electrolyte. nih.gov For the separation of alkaloids, which are typically basic compounds, cyclodextrins and their derivatives are widely used as chiral selectors. scilit.commdpi.com Anionic cyclodextrins, such as sulfated-γ-cyclodextrin, have shown excellent enantioseparation for related benzyltetrahydroisoquinoline alkaloids. scilit.commdpi.com The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector in the electric field. scilit.commdpi.com
Method Validation for Research-Grade Assays
Any analytical method developed for the research and quantification of this compound must be validated to ensure its reliability, accuracy, and precision. Method validation is a formal process that demonstrates the suitability of the analytical procedure for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical methods.
Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards of known concentrations and evaluating the correlation coefficient (r²) of the calibration curve.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of recovery is calculated.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
A validation summary for a representative HPLC method for the quantification of bisbenzylisoquinoline alkaloids is presented below. nih.govnih.gov
| Validation Parameter | Typical Acceptance Criteria | Example Finding for a Related Alkaloid |
| Linearity (r²) | ≥ 0.99 | 0.999 |
| Accuracy (% Recovery) | 80-120% | 90.5-110.7% |
| Precision (RSD) | ≤ 2% for repeatability, ≤ 3% for intermediate precision | Intra-day RSD < 2%, Inter-day RSD < 3% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.1 ng/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.5 ng/mL |
This table provides an example of validation parameters and typical acceptance criteria for an HPLC method for the analysis of bisbenzylisoquinoline alkaloids.
Future Directions and Research Perspectives for S,r Isotetrandrine Hydrochloride
Advanced Mechanistic Investigations and Novel Target Discovery
While the broader class of bisbenzylisoquinoline alkaloids is known to interact with various cellular targets, the specific molecular mechanisms of (S,R)-isotetrandrine hydrochloride remain largely to be elucidated. Future research must move beyond preliminary observations to pinpoint its direct molecular binding partners and downstream signaling effects.
Initial studies have shown that isotetrandrine (B1672621), along with its isomer tetrandrine (B1684364), can inhibit uterine contractions induced by various stimuli. nih.gov Both compounds appear to modify calcium channels in a non-reversible manner, but isotetrandrine was noted to possess an additional intracellular mechanism of action not observed with tetrandrine. nih.gov This unique intracellular activity of the (S,R)-isomer warrants significant further investigation. Advanced proteomic and transcriptomic approaches could be employed to identify these currently unknown intracellular targets.
Furthermore, research into other bisbenzylisoquinoline alkaloids has revealed novel targets that could be relevant for (S,R)-isotetrandrine. For example, certain alkaloids from this class have been identified as inducers of CCAAT/enhancer-binding protein α (C/EBPα), a transcription factor involved in cell cycle arrest and differentiation. nih.gov Screening this compound for activity at this and other novel targets, such as those involved in cancer cell migration or oncogene-driven pathways, could open up new therapeutic avenues. mdpi.com The exploration of its effects on various ion channels, G-protein coupled receptors, and enzymes will be crucial in building a comprehensive mechanistic profile.
Rational Design and Synthesis of Next-Generation Analogues with Enhanced Specificity and Potency
The natural scaffold of (S,R)-isotetrandrine provides a valuable starting point for medicinal chemistry efforts. The development of next-generation analogues through rational design and synthesis is a critical step towards optimizing its therapeutic properties. The goal of such programs would be to enhance potency against desired targets while minimizing off-target effects.
Structure-activity relationship (SAR) studies will be fundamental to this process. By systematically modifying the functional groups on the bisbenzylisoquinoline core, researchers can identify the key structural motifs responsible for its biological activity. tandfonline.com Techniques such as computational modeling and docking can be used to predict the binding of designed analogues to their putative targets, thereby guiding the synthetic efforts. ontosight.ai
The synthesis of focused libraries of analogues will allow for the systematic exploration of chemical space around the (S,R)-isotetrandrine scaffold. nih.gov These libraries can then be screened in high-throughput assays to identify compounds with improved profiles. For instance, modifications could be designed to increase the specificity for a particular calcium channel subtype or to enhance the identified unique intracellular activity of the parent molecule.
Development and Application of Complex Pre-clinical Disease Models
To effectively evaluate the therapeutic potential of this compound and its future analogues, it is imperative to utilize sophisticated pre-clinical disease models that accurately recapitulate human pathology. Moving beyond simple cell-based assays, future studies should incorporate more complex and physiologically relevant systems.
For indications such as cancer, the use of three-dimensional (3D) organoid cultures and patient-derived xenograft (PDX) models will be invaluable. nih.gov These models better represent the tumor microenvironment and cellular heterogeneity of human cancers, providing a more predictive assessment of efficacy. Genetically engineered mouse models (GEMMs) that spontaneously develop disease can also offer crucial insights into the compound's effects on tumor initiation and progression in an immunocompetent setting. nih.gov
For other potential applications, such as neurological or inflammatory disorders, relevant animal models that mimic the key aspects of the human disease should be employed. These models will be essential for understanding the compound's pharmacokinetic and pharmacodynamic properties in a whole-organism context and for identifying potential biomarkers of response.
Translational Research Considerations for Further Investigation of this compound's Potential in Drug Discovery
A clear translational research strategy is necessary to bridge the gap between basic scientific discoveries and clinical applications. oup.com For this compound, this involves a multi-faceted approach that considers its entire developmental pipeline.
Key considerations include the development of robust biomarkers to monitor the compound's activity and to select patient populations most likely to respond. Understanding the compound's metabolism and potential for drug-drug interactions is also a critical aspect of translational research that needs to be addressed early on. nih.gov
Furthermore, as a natural product, ensuring a sustainable and scalable supply of this compound is a practical consideration for its future development. This may involve the exploration of synthetic routes or metabolic engineering of plants to enhance its production. oup.com The journey from a promising natural compound to a clinically approved drug is long and complex, but a well-defined translational research plan will be instrumental in navigating the challenges and realizing the therapeutic potential of this compound.
Q & A
Q. What is the molecular mechanism of (S,R)-isotetrandrine hydrochloride in reversing multidrug resistance (MDR) in cancer cells?
this compound inhibits P-glycoprotein (P-gp), a drug efflux pump overexpressed in MDR cancer cells. Researchers can assess this by measuring intracellular accumulation of fluorescent substrates like doxorubicin (DOX) or rhodamine 123 (Rh123) in P-gp-expressing cell lines. Increased substrate retention in the presence of isotetrandrine confirms P-gp inhibition . Dose-response experiments (e.g., 0.1–10 µM) and Western blotting for P-gp expression further validate the mechanism .
Q. How does the stereochemistry of this compound influence its biological activity compared to other isomers or analogs?
The (S,R)-configuration enhances steric interactions with molecular targets like NF-κB and MAPK pathways. Compared to tetrandrine, isotetrandrine exhibits stronger inhibition of T cell proliferation due to improved binding to IKKα/β kinases, preventing IκBα degradation and p65 nuclear translocation . Structural activity relationship (SAR) studies using analogs with modified chiral centers can isolate stereochemical contributions .
Q. What are the recommended storage conditions and preparation protocols for this compound in experimental settings?
Store the compound at 4°C in airtight, light-protected containers. For stock solutions, dissolve in DMSO at concentrations ≤10 mM (e.g., 1 mg in 1.6 mL DMSO for 1 mM). Vortex thoroughly and centrifuge to remove precipitates. Validate solubility using dynamic light scattering (DLS) or HPLC . Adjust solvent volumes based on molecular weight (622.75 g/mol) and target concentrations .
Q. What safety precautions should be taken when handling this compound in laboratory environments?
Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Avoid eating, drinking, or smoking in the lab. For spills, decontaminate with absorbent materials and 70% ethanol. Refer to SDS guidelines for first-aid measures (e.g., rinse eyes with water for 15 minutes if exposed) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the efficacy of this compound in reversing P-gp-mediated MDR in vitro and in vivo?
- In vitro : Use resistant cancer cell lines (e.g., MCF-7/ADR) and co-administer isotetrandrine (1–5 µM) with chemotherapeutics (e.g., DOX). Measure IC50 shifts via MTT assays and verify P-gp inhibition via calcein-AM flow cytometry .
- In vivo : Apply interspecies dose conversion (e.g., mouse dose: 20 mg/kg → rat dose: 10 mg/kg using Km factors) . Monitor tumor regression in xenograft models using bioluminescence imaging and assess pharmacokinetics via LC-MS/MS .
Q. What methodological approaches are recommended to resolve contradictions in reported data on the anti-inflammatory versus immunosuppressive effects of this compound?
Discrepancies may arise from varying experimental models (e.g., LPS-stimulated macrophages vs. T cell assays). To reconcile:
Q. How can pharmacokinetic parameters (e.g., bioavailability, tissue distribution) of this compound be optimized in preclinical models using interspecies dose conversion methods?
Use body surface area (BSA) scaling:
- Convert human equivalent doses (HED) using formula: .
- For tissue distribution, employ radiolabeled isotopes (e.g., ³H-isotetrandrine) and autoradiography in rodents. Adjust formulations (e.g., liposomal encapsulation) to enhance plasma half-life .
Q. What strategies are effective for synthesizing or modifying this compound analogs to enhance selectivity for molecular targets like NF-κB or MAPK pathways?
- QSAR-guided design : Optimize log P values (target 3.5–4.0) to improve membrane permeability, as higher lipophilicity enhances binding to buried P-gp pockets .
- Functional group substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at C-7 or C-12 to boost IKKβ inhibition .
- In silico docking : Use AutoDock Vina to predict binding affinities to NF-κB subunits (e.g., p50/p65) and validate via SPR or ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
